molecular formula C32H47N3O6 B11092825 1-(2-deoxy-3-O-hexadecanoylpentofuranosyl)-4-[(phenylcarbonyl)amino]pyrimidin-2(1H)-one

1-(2-deoxy-3-O-hexadecanoylpentofuranosyl)-4-[(phenylcarbonyl)amino]pyrimidin-2(1H)-one

Cat. No.: B11092825
M. Wt: 569.7 g/mol
InChI Key: MUWZMPRFSQZJBA-UHFFFAOYSA-N
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Description

1-(2-deoxy-3-O-hexadecanoylpentofuranosyl)-4-[(phenylcarbonyl)amino]pyrimidin-2(1H)-one is a complex organic compound with a unique structure that combines a pyrimidine base with a deoxy sugar and a hexadecanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-deoxy-3-O-hexadecanoylpentofuranosyl)-4-[(phenylcarbonyl)amino]pyrimidin-2(1H)-one typically involves multiple steps, starting with the preparation of the deoxy sugar and the pyrimidine base. The hexadecanoyl group is then introduced through esterification or acylation reactions. The final step involves the coupling of the pyrimidine base with the deoxy sugar under specific reaction conditions, such as the use of a strong acid or base as a catalyst and controlled temperature and pressure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-(2-deoxy-3-O-hexadecanoylpentofuranosyl)-4-[(phenylcarbonyl)amino]pyrimidin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(2-deoxy-3-O-hexadecanoylpentofuranosyl)-4-[(phenylcarbonyl)amino]pyrimidin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in cellular processes and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-deoxy-3-O-hexadecanoylpentofuranosyl)-4-[(phenylcarbonyl)amino]pyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-deoxy-3-O-hexadecanoylpentofuranosyl)-4-[(phenylcarbonyl)amino]pyrimidin-2(1H)-one is unique due to its combination of a deoxy sugar, a hexadecanoyl group, and a pyrimidine base.

Properties

Molecular Formula

C32H47N3O6

Molecular Weight

569.7 g/mol

IUPAC Name

[5-(4-benzamido-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hexadecanoate

InChI

InChI=1S/C32H47N3O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-30(37)41-26-23-29(40-27(26)24-36)35-22-21-28(34-32(35)39)33-31(38)25-18-15-14-16-19-25/h14-16,18-19,21-22,26-27,29,36H,2-13,17,20,23-24H2,1H3,(H,33,34,38,39)

InChI Key

MUWZMPRFSQZJBA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1CC(OC1CO)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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